molecular formula C24H19O4P B087260 2-Biphenylyl diphenyl phosphate CAS No. 132-29-6

2-Biphenylyl diphenyl phosphate

Cat. No. B087260
CAS RN: 132-29-6
M. Wt: 402.4 g/mol
InChI Key: QARIOUOTENZTDH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Biphenylyl diphenyl phosphate involves the reaction between phenol, o-phenyl phenol, and phosphorus oxychloride. Optimal conditions include using aluminum chloride as a catalyst and toluene as a solvent. The molar ratio of reactants and catalyst, along with the reflux duration, are critical for achieving high yields of the compound (Shu, 2014).

Molecular Structure Analysis

The molecular structure of 2-Biphenylyl diphenyl phosphate and its derivatives has been explored through various analytical techniques. Studies have shown the importance of the molar ratios and reaction conditions in determining the final molecular structure, with phosphorus oxychloride playing a pivotal role in the synthesis process (Yang Jin-fei, 2010).

Chemical Reactions and Properties

2-Biphenylyl diphenyl phosphate participates in a range of chemical reactions, showcasing its versatility as a compound. Its reactivity with alkaline-earth metal ions in the presence of nitrogen-donor ligands has been thoroughly investigated, highlighting the compound's ability to form complexes with metal ions (Murugavel et al., 2008).

Physical Properties Analysis

The physical properties of 2-Biphenylyl diphenyl phosphate, including its thermal stability and solubility, have been the focus of several studies. These properties are crucial for its application in various domains, such as flame retardancy and as a catalyst or chemical additive in industrial processes (Björnsdotter et al., 2018).

Chemical Properties Analysis

The chemical properties of 2-Biphenylyl diphenyl phosphate, particularly its role as a flame retardant and its reactivity with other compounds, have been extensively studied. These properties are significant for understanding its behavior in different chemical environments and for its safe and effective application (Jin-fei, 2006).

Scientific Research Applications

  • Synthesis and Optimization : The synthesis of 2-Biphenylyl diphenyl phosphate was investigated with a focus on optimizing reaction conditions such as material ratio, temperature, and catalyst type (Shu, 2014).

  • Environmental Presence and Human Exposure : Diphenyl phosphate, a related compound, is a ubiquitous chemical in indoor environments and a major metabolite of aryl-phosphate flame retardants. Its presence in indoor dust and potential exposure to humans were studied, indicating a need for understanding its sources and impacts (Björnsdotter et al., 2018).

  • Biodegradation Research : The degradation of diphenyl phosphate was examined using a novel glycerophosphodiester phosphodiesterase from Bacillus altitudinis W3. This research demonstrated potential for bioremediation and industrial applications (Ren et al., 2021).

  • Toxicity and Metabolism Studies : Various studies have been conducted on the toxicity of diphenyl phosphate and its metabolites in different biological models, including its effects on embryonic development and potential disruption of normal biological processes (Mitchell et al., 2019; Shen et al., 2019; Nishimaki‐Mogami et al., 2004; Mendelsohn et al., 2016).

  • Health Risk Assessment : Studies have assessed the risk associated with exposure to diphenyl phosphate and related compounds. These include examining their potential effects on thyroid function and neurodevelopment (Preston et al., 2017; Castorina et al., 2017).

  • Biomonitoring and Exposure Analysis : Research on the occurrence of aryl and alkyl-aryl phosphates in house dust and the development of urinary biomarkers for exposure assessment highlights the significance of monitoring these compounds in the environment and in human populations (Kubwabo et al., 2021; Zhao et al., 2019).

Safety And Hazards

2-Biphenylyl diphenyl phosphate is irritating to the skin and eyes, and direct contact should be avoided. It should be handled in a well-ventilated area to avoid inhaling vapors. It should also be stored away from high temperatures and direct sunlight, and the storage container should be sealed .

Future Directions

2-Biphenylyl diphenyl phosphate is widely used in plastics, rubber, coatings, adhesives, and other flame-retardant materials due to its excellent flame retardant properties. It can effectively reduce the flammability and heat release of materials. It can also be used as a plastic processing aid to improve the processing performance and thermal stability of plastics. It has light-absorbing properties and can be used as a light stabilizer in polymer materials to improve the light resistance of materials. It is also used in inks, lubricants, synthetic fibers, and other fields .

properties

IUPAC Name

diphenyl (2-phenylphenyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19O4P/c25-29(26-21-14-6-2-7-15-21,27-22-16-8-3-9-17-22)28-24-19-11-10-18-23(24)20-12-4-1-5-13-20/h1-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QARIOUOTENZTDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4051665
Record name Phosphoric acid, [1,1′-biphenyl]-2-yl diphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4051665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Biphenylyl diphenyl phosphate

CAS RN

132-29-6, 60893-79-0
Record name Phosphoric acid, [1,1′-biphenyl]-2-yl diphenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Biphenylyl diphenyl phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric acid, (1,1'-biphenyl)yl diphenyl ester
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Biphenylyl diphenyl phosphate
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Record name Phosphoric acid, [1,1′-biphenyl]-2-yl diphenyl ester
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URL https://comptox.epa.gov/dashboard/DTXSID4051665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BIPHENYLYL DIPHENYL PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCG9O0OJZE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
W Meng, J Li, J Shen, Y Deng… - … science & technology, 2020 - ACS Publications
… )propane-1,3-diyltetrakis (2-chloroethyl)bisphosphate (V6), tri(2-biphenyl)phosphate (TBPP), tris(2-bromo-4-methylphenyl)phosphate (T2B4MP), 2-biphenylyl diphenyl phosphate (2-…
Number of citations: 59 pubs.acs.org
L Zhao, Y Zhang, Y Deng, K Jian, J Li, M Ya… - Science of the Total …, 2020 - Elsevier
… 95906-11-9), 2-biphenylyl diphenyl phosphate (2-BPDP; 132-29-6), and tris (2-biphenyl) phosphate (TBPP; 132-28-5). However, there is a dearth of information regarding their …
Number of citations: 49 www.sciencedirect.com
A Dobry, R Keller - The Journal of Physical Chemistry, 1957 - ACS Publications
In a previous note1 we reported that we were unable to duplicate the results of Stillwell and Robinson, 2 who reported that the alloy commonly known as Na4Pb contains two formulas of …
Number of citations: 32 pubs.acs.org
T Takaishi - The Journal of Physical Chemistry, 1957 - ACS Publications
… 8 phate 2-Biphenylyl diphenyl phosphate …
Number of citations: 2 pubs.acs.org
RE Dillon, EB Bradford… - Industrial & Engineering …, 1953 - ACS Publications
DISCUSSION External plasticization of nonfilm-forming dispersion resins offers unique formulating possibilities that do not exist in systems wherein all the binder is supplied as a …
Number of citations: 32 pubs.acs.org
MR Livingston, DM Gaddie, JI Gilland… - 1966 - apps.dtic.mil
A limited study was made to characterize the effects of parametric variations in construction on the mechanical performance of various parachute items made from polybenzimidazole …
Number of citations: 2 apps.dtic.mil
P cent Becomes - … of the Pulp and Paper Industry, 1951 - … Association of the Pulp and Paper …
Number of citations: 0
菅原誠之助 - 金属表面技術, 1964 - jstage.jst.go.jp
金属の接合方法には溶接, ロ ウ接, ビ ョウ締メなどいろいろな方法があるが, そ の うちもっとも手軽に簡単にできるものは, ロ ウ接の うちの軟ロウ接, す なわち一般にはハンダ付ケ法としてよく知られて…
Number of citations: 5 www.jstage.jst.go.jp

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